molecular formula C17H18N2O3S B6455891 4-ethyl-2-(3-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549004-95-5

4-ethyl-2-(3-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6455891
CAS No.: 2549004-95-5
M. Wt: 330.4 g/mol
InChI Key: KHFQJIYANFXKRJ-UHFFFAOYSA-N
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Description

The compound’s name suggests it is a derivative of benzothiadiazine, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings). The “4-ethyl-2-(3-ethylphenyl)” part indicates substitutions on the benzothiadiazine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzothiadiazine ring and the addition of the ethyl and phenyl groups . The exact methods would depend on the specific reactivity and stability of the compound .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of the atoms and the bonds between them . The benzothiadiazine ring would likely form the core of the molecule, with the ethyl and phenyl groups attached as indicated by the name .


Chemical Reactions Analysis

The compound’s reactivity would depend on the presence and position of the functional groups . For example, the ethyl groups might be susceptible to reactions involving free radicals .


Physical and Chemical Properties Analysis

The physical and chemical properties, such as solubility, melting point, and boiling point, would depend on the compound’s molecular structure .

Mechanism of Action

The mechanism of action would depend on the compound’s structure and reactivity, as well as the environment in which it is used .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and the nature of its breakdown products .

Properties

IUPAC Name

4-ethyl-2-(3-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-13-8-7-9-14(12-13)19-17(20)18(4-2)15-10-5-6-11-16(15)23(19,21)22/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFQJIYANFXKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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